(E)-3-(4-methoxyphenyl)but-2-en-1-ol
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Overview
Description
(E)-3-(4-methoxyphenyl)but-2-en-1-ol is an organic compound that belongs to the class of allylic alcohols. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenol structure. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with an appropriate allylic alcohol under basic conditions. The reaction typically proceeds via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, which are well-known methods for forming carbon-carbon double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and temperature control are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: 3-(4-methoxyphenyl)butan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-methoxyphenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (E)-3-(4-methoxyphenyl)but-2-en-1-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxyphenyl)but-2-en-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-3-(4-methylphenyl)but-2-en-1-ol: Similar structure but with a methyl group instead of a methoxy group.
(E)-3-(4-ethoxyphenyl)but-2-en-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(E)-3-(4-methoxyphenyl)but-2-en-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its biological activity.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-7,12H,8H2,1-2H3/b9-7+ |
InChI Key |
KHEBOMHTHUMHCP-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CO)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=CCO)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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